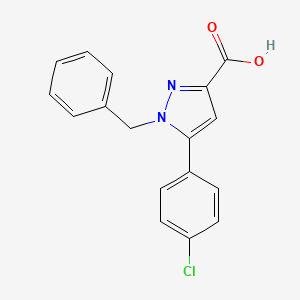

1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Description

Propriétés

IUPAC Name |

1-benzyl-5-(4-chlorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c18-14-8-6-13(7-9-14)16-10-15(17(21)22)19-20(16)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYHUCPHAZNXCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Condensation of Pyrazole Precursors

One common synthetic route involves the condensation of appropriately substituted hydrazines with β-dicarbonyl compounds or α,β-unsaturated carbonyl precursors to form the pyrazole ring. For example, reacting 4-(4-chlorophenyl)-3-methyl-2-oxo-3-butenoic acid with substituted hydrazines in acidic media leads to cyclization and formation of pyrazoline intermediates, which can be further oxidized to pyrazoles.

- Reaction conditions: Typically carried out in acetic acid with heating to promote cyclization.

- Isolation: Trans isomers can be separated by crystallization of methyl ester derivatives followed by hydrolysis to yield the carboxylic acid.

Benzylation Step

The introduction of the benzyl group at the N1 position of the pyrazole ring can be achieved by alkylation reactions using benzyl halides or benzyl bromides under basic conditions. This step is often performed after the pyrazole ring formation to ensure regioselectivity.

- Typical reagents: Benzyl bromide or benzyl chloride.

- Base: Commonly potassium carbonate or sodium hydride.

- Solvent: Polar aprotic solvents such as DMF or DMSO.

- Temperature: Room temperature to moderate heating.

Halogenation and Functional Group Transformations

The 4-chlorophenyl substituent is introduced either by using 4-chlorophenyl-containing starting materials or by halogenation of the phenyl ring post-pyrazole formation. Chlorination can be performed using reagents like N-chlorosuccinimide (NCS) under controlled conditions.

Hydrolysis and Purification

Ester intermediates of pyrazole-3-carboxylic acids are hydrolyzed under basic or acidic conditions to yield the free carboxylic acid. Hydrolysis under basic conditions using alkali metal hydroxides (e.g., NaOH, KOH) in aqueous ethanol or methanol is common.

- Hydrolysis conditions: Room temperature to reflux for 1-3 hours.

- Workup: Acidification with hydrochloric acid or sulfuric acid to precipitate the carboxylic acid.

- Purification: Filtration, washing, and recrystallization from solvents like methyl tert-butyl ether (MTBE) or ethanol.

Representative Synthetic Route Summary Table

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization | 4-(4-chlorophenyl)-3-methyl-2-oxo-3-butenoic acid + hydrazine in acetic acid, heat | Formation of pyrazoline intermediate |

| 2 | Isomer separation | Crystallization of methyl ester derivative | Removal of trans isomer |

| 3 | Hydrolysis | Aqueous base (NaOH/KOH), room temp to reflux | Conversion to pyrazole-3-carboxylic acid |

| 4 | N-Benzylation | Benzyl bromide, K2CO3, DMF, room temp | Introduction of benzyl group at N1 position |

| 5 | Purification | Filtration, recrystallization (e.g., MTBE) | Pure 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid |

Research Findings and Optimization Notes

- The cyclization step is sensitive to reaction conditions; maintaining the correct temperature and acidity is crucial for high yield and selectivity.

- The separation of isomers at the ester stage improves the purity of the final acid product.

- Hydrolysis under basic conditions is preferred for environmental and operational safety compared to acidic hydrolysis.

- N-Benzylation requires careful control of base and solvent to avoid side reactions such as over-alkylation or decomposition.

- Use of methyl tert-butyl ether (MTBE) as a crystallization solvent enhances the isolation of pure product with good yield and facilitates removal of impurities.

Analytical Data Supporting Preparation

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C17H13ClN2O2 |

| Molecular Weight | 312.7 g/mol |

| CAS Number | 1020236-01-4 |

| Standard InChI | InChI=1S/C17H13ClN2O2/c18-14-8-6-13(7-9-14)16-10-15(17(21)22)19-20(16)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,21,22) |

| Standard InChIKey | GUYHUCPHAZNXCB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl |

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The benzyl and chlorophenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 1-benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancers .

| Study Reference | Compound Tested | Cancer Type | Result |

|---|---|---|---|

| Pyrazole Derivative | Breast Cancer | Induced apoptosis | |

| Pyrazole Derivative | Prostate Cancer | Inhibited cell proliferation |

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .

Agricultural Applications

Pesticidal Activity

this compound has been evaluated for its pesticidal properties. Research indicates that it can act as an effective insecticide against common agricultural pests. The compound's mode of action involves disrupting the nervous system of insects, leading to paralysis and death .

Material Science Applications

Polymer Synthesis

In material science, this compound has been explored as a building block for synthesizing novel polymers. Its unique functional groups allow for the development of materials with specific properties such as increased thermal stability and enhanced mechanical strength. Studies have shown that incorporating pyrazole derivatives into polymer matrices can improve their performance in various applications, including coatings and adhesives .

| Application | Polymer Type | Improvement Achieved |

|---|---|---|

| Coatings | Epoxy Resin | Enhanced durability |

| Adhesives | Polyurethane | Increased adhesion strength |

Mécanisme D'action

The mechanism of action of 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

Key Observations:

Substituent at Position 1: The benzyl group in the target compound enhances lipophilicity compared to the phenyl group in compound 4b . This may improve membrane permeability but reduce aqueous solubility.

Substituent at Position 5 :

- The 4-chlorophenyl group (electron-withdrawing) in the target compound contrasts with 4-hydroxyphenyl (electron-donating) in compound 31g . Hydroxyl groups may enhance antioxidant activity via hydrogen bonding, while chlorine improves metabolic stability.

Carboxylic Acid Position :

- Positional isomerism (e.g., COOH at position 3 vs. 5) alters molecular geometry and hydrogen-bonding capacity, affecting target binding .

Activité Biologique

1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, synthesizing findings from various research studies and reviews.

- Molecular Formula : C16H14ClN3O2

- Molecular Weight : 312.7 g/mol

- Structure : The compound features a pyrazole ring substituted with a benzyl group and a 4-chlorophenyl group, which may contribute to its biological properties .

Biological Activity Overview

The biological activities of this compound have been evaluated primarily in the context of anticancer and anti-inflammatory effects.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit notable cytotoxicity against various cancer cell lines. The compound has shown promising results in inhibiting the growth of cancer cells, with specific attention to its mechanism of action.

Key Findings :

- Cytotoxicity : In vitro studies reported IC50 values indicating significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) .

- Mechanism of Action : The compound may induce apoptosis and inhibit cell proliferation through various pathways, including the inhibition of specific kinases involved in cancer progression .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated, highlighting its potential as a therapeutic agent for inflammatory conditions.

Key Findings :

- COX Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. IC50 values for COX-2 inhibition have been reported as low as 0.02–0.04 μM, indicating strong anti-inflammatory potential .

- Comparative Efficacy : When compared to standard anti-inflammatory drugs like diclofenac, this compound demonstrated comparable or superior efficacy in preclinical models .

Data Tables

The following tables summarize key findings from research studies on the biological activities of this compound.

| Activity | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF7 | 3.79 | |

| Anticancer | A549 | 26 | |

| COX-2 Inhibition | - | 0.02 - 0.04 | |

| COX-1 Inhibition | - | Not specified |

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

- Study on MCF7 Cells :

- Inflammation Model :

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.